molecular formula C10H10ClNO2 B11890965 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11890965
M. Wt: 211.64 g/mol
InChI Key: INOJHLCJPLKNIU-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone. The tetrahydroquinoline core enhances solubility compared to fully aromatic quinoline, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14)

InChI Key

INOJHLCJPLKNIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Methodology

A modified Pictet-Spengler reaction uses L-phenylalanine derivatives reacted with formaldehyde or paraformaldehyde in the presence of sulfuric acid or hydrobromic acid . This avoids bis(chloromethyl)ether, a mutagenic byproduct formed with HCl. For example:

  • Substrate : L-m-tyrosine (6-chloro derivative)

  • Conditions : 50–80°C for 3–12 hours

  • Yield : 95% with 100% enantiomeric excess (ee).

Advantages

  • Safety : Eliminates mutagenic byproducts.

  • Optical Purity : Retains configuration of chiral centers, critical for pharmaceutical applications.

Limitations

  • Substrate Specificity : Requires tailored phenylalanine derivatives for chloro-substituted products.

Enzymatic Kinetic Resolution Using D-Amino Acid Oxidase

Enzymatic methods offer high enantioselectivity for chiral tetrahydroquinoline derivatives. A chemoenzymatic approach using D-amino acid oxidase (DAAO) enables kinetic resolution of racemic mixtures.

Methodology

  • Substrate : Racemic 1,2,3,4-tetrahydroquinoline-3-carboxylic acid

  • Enzyme : Fungal DAAO (FsDAAO) selectively oxidizes the R-enantiomer.

  • Conditions : pH 8.5, 30°C, 24-hour incubation.

  • Outcome : (S)-enantiomer isolated with >99% ee and 82% yield.

Advantages

  • Sustainability : Mild conditions and biodegradable catalysts.

  • Scalability : Suitable for industrial production.

Limitations

  • Cost : Enzyme purification and stability challenges.

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (%)Safety ProfileScalability
Pictet-Spengler95100High (no mutagens)Industrial
Enzymatic82>99Mild conditionsModerate
Aniline Cyclization~60*N/AModerate (acid use)Laboratory-scale

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through substitution reactions. The chloro group can facilitate nucleophilic substitutions, making it an effective precursor for synthesizing derivatives with enhanced properties.

Chiral Auxiliary in Asymmetric Synthesis

  • The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions is particularly valuable for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Biological Applications

Potential Biological Activities

  • Research indicates that this compound exhibits various biological activities. Studies have shown its potential as an enzyme inhibitor and receptor binder, which can modulate biological pathways relevant to disease mechanisms .

Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, derivatives of tetrahydroquinoline have demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents .

Medicinal Applications

Drug Development

  • Given its biological activities, this compound is being explored for therapeutic applications. It has shown promise in targeting specific biological pathways involved in diseases such as cancer and infections. The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors, which can lead to modulation of their activity .

Neuropharmacology

  • The compound's structural similarity to known dopamine receptor ligands positions it as a candidate for neuropharmacological studies. Its potential role as a partial agonist at D2 dopamine receptors suggests applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

Industrial Applications

Fine Chemicals Production

  • In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various transformations makes it a versatile component in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives against common bacterial strains. The results indicated that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, showcasing their potential as new antibacterial agents.

Case Study 2: Neuropharmacological Evaluation

Research investigating the neuropharmacological effects of this compound revealed its interaction with dopamine receptors. The compound was found to exhibit partial agonistic activity at D2 receptors, indicating its potential use in treating disorders related to dopamine dysregulation.

Data Table: Summary of Applications

Application Area Description Key Findings/Examples
Chemical SynthesisBuilding block for complex moleculesUsed as a precursor in various organic synthesis reactions
Biological ActivityEnzyme inhibition and receptor bindingExhibits antimicrobial properties against specific pathogens
Medicinal DevelopmentPotential therapeutic applicationsInvestigated for neuropharmacological effects on dopamine receptors
Industrial UseIntermediate in fine chemicals productionUtilized in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : Bromo and nitro derivatives are more straightforward to synthesize via halogenation or nitration, whereas fluoro analogs may require specialized fluorinating agents .
  • Cost Considerations : Positional isomers (e.g., 8-carboxylic acid) command higher prices due to lower synthetic yields .

Biological Activity

6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS Number: 1187933-29-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a chloro group and a carboxylic acid functional group that significantly influence its reactivity and biological properties. The compound's structure allows for interactions with various biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Binding : Its structural characteristics enable it to bind effectively to various receptors, modulating their activity and leading to altered cellular responses.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that substituted hexahydroquinoline derivatives exhibited antibacterial effects against Gram-positive bacteria. The presence of the chloro group enhanced these properties compared to related compounds lacking this feature .

Anti-inflammatory and Analgesic Effects

This compound has shown promise in reducing inflammation and pain:

  • Case Study : In animal models of chronic neuropathic pain, tetrahydroquinoline derivatives were effective as anti-hyperalgesic agents. This suggests potential applications in pain management therapies .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects:

  • Research Findings : Studies have indicated that certain quinoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 6-chloro-1,2,3,4-tetrahydroquinoline have been noted for their ability to induce apoptosis in cancer cells through inhibition of topoisomerase II .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
6-Chloro-1,2,3,4-tetrahydroisoquinolineLacks carboxylic acidModerate antimicrobial activity
1,2,3,4-TetrahydroisoquinolineLacks chloro groupReduced enzyme inhibition
6-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinolineContains nitro groupEnhanced antitumor effects

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

Methodological Answer:
A common approach involves cyclization of substituted aniline precursors followed by halogenation. For example, intermediates like 3-amino-2,4,5-trifluorobenzoic acid can be diazotized with sodium nitrite and treated with cupric chloride to introduce chloro substituents . Post-synthetic steps may include hydrolysis of ester groups (e.g., ethyl ester derivatives) under acidic or basic conditions to yield the carboxylic acid moiety . Purification via recrystallization (e.g., using toluene) is critical to isolate the target compound .

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxylic acid dimers observed in related compounds) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For instance, aromatic protons in the quinoline ring typically appear at δ 7–8 ppm, while the tetrahydroquinoline CH2_2 groups resonate at δ 2–3 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

  • Stability : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation .
  • Handling : Use personal protective equipment (PPE) and avoid inhalation/contact. Work in a fume hood with eye wash stations accessible .
  • Storage : Keep at 2–8°C in a dry, dark environment. Monitor for decomposition via periodic HPLC analysis .

Advanced: How can structural modifications enhance antibacterial activity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., F, Cl) at position 6 or 8 to improve DNA gyrase inhibition, as seen in fluoroquinolone analogs .
  • Derivatization : Attach amino acid residues (e.g., glycine, alanine) via the carboxylic acid group to modulate solubility and bioavailability. For example, reflux with α-amino acids in ethanolic NaHCO3_3 yields N-(4-oxoquinolin-7-yl)-α-amino acids .
  • SAR Studies : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) to identify optimal substituent patterns .

Advanced: How to resolve contradictions in reaction yields during synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace cupric chloride with Pd/C or other catalysts to reduce side reactions (e.g., over-halogenation) .
  • Temperature Control : Maintain strict temperature regimes (e.g., 70–80°C for cyclization steps) to avoid thermal decomposition .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time .

Advanced: What strategies improve enantiomeric purity in chiral derivatives?

Methodological Answer:

  • Chiral Resolution : Use (S)- or (R)-tartaric acid for diastereomeric salt formation, as demonstrated in tetrahydroisoquinoline analogs .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry at the tetrahydroquinoline ring .
  • Chromatography : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for separation .

Advanced: How does the chloro substituent at position 6 influence reactivity?

Methodological Answer:

  • Electronic Effects : The chloro group increases electrophilicity at the quinoline ring, facilitating nucleophilic attacks (e.g., amidation at position 3) .
  • Steric Hindrance : The 6-chloro substituent may restrict rotation around the C3–C4 bond, affecting binding to biological targets like DNA gyrase .
  • Acidity : The carboxylic acid group (pKa ~2–4) is stabilized by resonance with the chloro-substituted aromatic system, enhancing deprotonation in physiological conditions .

Advanced: How to design stability-indicating assays for this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base), then analyze degradation products via UPLC-PDA .
  • Validation Parameters : Assess specificity, linearity (R2^2 > 0.999), and recovery (98–102%) per ICH guidelines .

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